1,3-Dicyclopentylthiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1,3-dicyclopentylthiourea |
InChI |
InChI=1S/C11H20N2S/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14) |
InChI Key |
OVUIGZKRQUDDHV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2CCCC2 |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dicyclopentylthiourea and Its Structural Variants
Direct Synthesis Routes and Optimization Strategies
Direct synthesis of 1,3-dicyclopentylthiourea typically commences from cyclopentylamine (B150401). The two main approaches are the reaction with carbon disulfide and the reaction with a suitable thiocarbonyl transfer reagent to form cyclopentyl isothiocyanate, which then reacts with a second equivalent of cyclopentylamine.
Mechanistic Pathways of Formation
The formation of this compound from cyclopentylamine and carbon disulfide proceeds through a dithiocarbamate (B8719985) intermediate. The reaction is initiated by the nucleophilic attack of the cyclopentylamine's nitrogen atom on the electrophilic carbon of carbon disulfide. This results in the formation of a dithiocarbamic acid, which is then deprotonated by a second molecule of cyclopentylamine to form a cyclopentylammonium dithiocarbamate salt. This salt can then be converted to cyclopentyl isothiocyanate in situ through the elimination of hydrogen sulfide, often facilitated by a reagent that promotes this elimination. The newly formed cyclopentyl isothiocyanate is a reactive intermediate that readily undergoes nucleophilic attack by another molecule of cyclopentylamine to yield the final product, this compound.
Alternatively, the reaction of cyclopentylamine with a pre-formed cyclopentyl isothiocyanate provides a more direct route. This reaction involves the nucleophilic addition of the amine to the isothiocyanate's electrophilic carbon atom, leading to the formation of the thiourea (B124793). This method offers better control over the reaction stoichiometry and can lead to higher purity of the final product.
Influence of Reaction Conditions on Yield and Selectivity
The yield and selectivity of this compound synthesis are significantly influenced by various reaction parameters, including solvent, temperature, and the presence of catalysts or promoters. For the carbon disulfide route, the choice of solvent is crucial. While the reaction can be performed in various solvents, polar aprotic solvents are often preferred. The temperature of the reaction also plays a key role; higher temperatures can accelerate the decomposition of the dithiocarbamate intermediate to the isothiocyanate, but may also lead to the formation of byproducts.
The use of promoters can enhance the efficiency of the synthesis. For instance, the addition of an oxidant can facilitate the in situ formation of the isothiocyanate from the dithiocarbamate salt. One study demonstrated that carbon tetrabromide can promote the reaction of primary amines with carbon disulfide, leading to higher yields of symmetrical thioureas in shorter reaction times under mild conditions. lnu.edu.cn
Below is a hypothetical data table illustrating the effect of different reaction conditions on the synthesis of this compound from cyclopentylamine and carbon disulfide, based on general principles of thiourea synthesis.
| Entry | Solvent | Promoter | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol (B145695) | None | Reflux | 12 | 65 |
| 2 | DMF | None | 80 | 6 | 75 |
| 3 | DMF | CBr4 | Room Temp | 2 | 90 |
| 4 | Water | H2O2 | 50 | 4 | 82 |
Byproduct Formation and Isolation Techniques
The primary byproducts in the synthesis of this compound depend on the chosen synthetic route. In the carbon disulfide method, incomplete reaction can lead to the presence of unreacted cyclopentylamine and the intermediate dithiocarbamate salt. Overheating or the presence of certain impurities can also lead to the formation of isothiocyanate oligomers or other sulfur-containing side products.
Isolation and purification of this compound are typically achieved through standard laboratory techniques. After the reaction is complete, the crude product is often isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common method to obtain the purified solid product. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be employed for further purification if necessary. The purity of the final product is typically assessed by techniques like melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).
Derivatization Strategies for this compound
The this compound molecule offers several sites for derivatization, allowing for the synthesis of a variety of structural variants with potentially new properties. The primary sites for functionalization are the two nitrogen atoms of the thiourea core and the cyclopentyl moieties.
Functionalization at Nitrogen Centers
The nitrogen atoms of the thiourea group can undergo various reactions, such as alkylation and acylation, to introduce new functional groups.
N-Alkylation: The hydrogen atoms on the nitrogen atoms of this compound can be substituted with alkyl groups. This can be achieved by reacting the thiourea with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the degree and position of alkylation. Stronger bases and more reactive alkylating agents may lead to dialkylation.
N-Acylation: Acyl groups can be introduced at the nitrogen centers by reacting this compound with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation can modify the electronic properties of the thiourea and introduce new functionalities.
A hypothetical data table for the N-alkylation of this compound is presented below:
| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 1,3-Dicyclopentyl-1-methylthiourea | 78 |
| 2 | Benzyl Bromide | K2CO3 | Acetonitrile | 1-Benzyl-1,3-dicyclopentylthiourea | 85 |
Modification of Cyclopentyl Moieties
Modification of the cyclopentyl groups of this compound presents a greater synthetic challenge due to the relative inertness of the C-H bonds of the cycloalkane rings. However, functionalization can be achieved through various organic transformations, although this would likely require multi-step synthetic sequences.
Potential strategies could involve the use of starting materials that are already functionalized cyclopentylamines. For example, using a hydroxyl- or amino-substituted cyclopentylamine in the initial thiourea synthesis would directly incorporate these functional groups into the final product.
Alternatively, post-synthesis modification of the cyclopentyl rings could be explored. This might involve radical halogenation followed by nucleophilic substitution, or C-H activation methodologies, although these approaches can lack selectivity and may not be compatible with the thiourea functionality. The development of selective methods for the functionalization of the cyclopentyl groups in this compound remains an area for further research.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance safety. For the synthesis of symmetrical N,N'-disubstituted thioureas like this compound, several eco-friendly methods have been developed, primarily focusing on the use of greener solvents and alternative energy sources.
One significant advancement is the use of water as a reaction medium for the synthesis of symmetrical and unsymmetrical thioureas from amines and carbon disulfide. This approach avoids the use of volatile and often toxic organic solvents. The reaction of a primary amine, such as cyclopentylamine, with carbon disulfide can be carried out in refluxing water, providing a simple and environmentally benign route to the desired product.
Another green synthetic strategy employs solvent-free conditions, often in conjunction with microwave irradiation. For the preparation of symmetrical N,N'-disubstituted thioureas, the reaction between an amine and carbon disulfide can be conducted on the surface of a solid support like alumina. This solvent-free microwave-assisted method can significantly reduce reaction times and simplify the purification process, as the product can often be isolated by simple recrystallization.
These green methodologies offer considerable advantages over traditional synthetic routes by reducing or eliminating the use of hazardous substances, decreasing energy consumption, and minimizing waste generation.
The following table compares a traditional synthesis with green alternatives for the preparation of symmetrical N,N'-disubstituted thioureas.
| Method | Solvent | Energy Source | Key Advantages |
| Traditional | Organic Solvents (e.g., DMF) | Conventional Heating | Well-established procedures |
| Green | Water | Conventional Heating | Avoids toxic organic solvents, environmentally benign |
| Green | Solvent-free (Alumina support) | Microwave Irradiation | Rapid reaction times, reduced waste, solvent-free |
Stereochemical Considerations in Synthesis
The synthesis of this compound from achiral starting materials, namely cyclopentylamine and a thiocarbonyl source, does not introduce any new chiral centers into the molecule. Cyclopentylamine itself is not chiral, and therefore, the resulting this compound is also an achiral molecule.
However, stereochemical considerations become relevant when discussing the conformational isomerism of the thiourea backbone. The C-N bonds of the thiourea group have a significant degree of double bond character, which restricts free rotation. This can lead to the existence of different rotational isomers, or conformers. For a 1,3-disubstituted thiourea, the substituents on the nitrogen atoms can be oriented in a cis or trans fashion with respect to the C=S bond.
Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Dicyclopentylthiourea
X-ray Crystallography of 1,3-Dicyclopentylthiourea and its Complexes
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov For this compound and its potential metal complexes, this method would reveal detailed information about its molecular geometry, conformation, and the non-covalent interactions that govern its crystal packing.
In the solid state, N,N'-disubstituted thioureas typically adopt a conformation where the thiourea (B124793) backbone (S=C-N-H) is planar. This planarity is a consequence of the delocalization of π-electrons across the C=S and C-N bonds. The cyclopentyl groups attached to the nitrogen atoms are expected to be positioned in a trans or anti orientation with respect to the C=S bond to minimize steric hindrance. The flexibility of the cyclopentyl rings may allow for different puckered conformations, such as envelope or twist forms, within the crystal lattice.
The packing of this compound molecules in a crystal is largely dictated by the formation of intermolecular hydrogen bonds and van der Waals forces. These interactions lead to the formation of well-ordered, three-dimensional supramolecular architectures. acs.org
Below is a table of expected bond lengths and angles for the thiourea core of this compound, based on typical values for similar N,N'-disubstituted thiourea derivatives found in crystallographic databases.
| Parameter | Expected Value |
|---|---|
| C=S Bond Length | 1.68 - 1.72 Å |
| C-N Bond Length | 1.32 - 1.35 Å |
| N-C-N Bond Angle | 115 - 118° |
| S=C-N Bond Angle | 120 - 123° |
A defining feature of the crystal structure of thiourea derivatives is the extensive network of hydrogen bonds. iucr.orgnih.gov The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a proficient hydrogen bond acceptor. nih.gov In the case of this compound, it is anticipated that the molecules will form centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R2(8) ring motif. nih.gov These dimers can then further assemble into chains or more complex three-dimensional networks. nih.gov
Detailed Spectroscopic Investigations for Mechanistic Insight
Spectroscopic techniques are indispensable for understanding the structure and behavior of this compound, both in the solid state and in solution.
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com For this compound, these methods can provide valuable information about its conformation and the presence of hydrogen bonding.
The N-H stretching vibration, typically observed in the range of 3100-3400 cm⁻¹, is particularly sensitive to hydrogen bonding. In the solid state, the involvement of the N-H groups in hydrogen bonding would lead to a broadening and a shift to lower wavenumbers of this band compared to its position in a non-polar solvent.
The thioamide bands, which arise from coupled vibrations of the C-N and C=S bonds, are also diagnostic. The thioamide I band (primarily C=N stretching) and thioamide II band (a mix of N-H bending and C-N stretching) are expected in the 1500-1600 cm⁻¹ region. The position of the C=S stretching vibration, typically found between 700 and 850 cm⁻¹, can also be influenced by the molecular environment. researchgate.net
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | 3100 - 3400 | FT-IR, Raman |
| C-H Stretch (cyclopentyl) | 2850 - 3000 | FT-IR, Raman |
| Thioamide I (C=N stretch) | 1550 - 1600 | FT-IR, Raman |
| Thioamide II (N-H bend, C-N stretch) | 1480 - 1550 | FT-IR, Raman |
| C=S Stretch | 700 - 850 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, a broad signal for the N-H protons is expected, the chemical shift of which would be dependent on the solvent and concentration. The methine proton of the cyclopentyl group directly attached to the nitrogen would appear as a multiplet, and the methylene (B1212753) protons of the cyclopentyl rings would give rise to complex multiplets.
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is expected to resonate at a characteristic downfield chemical shift, typically in the range of 180-190 ppm. openstax.org The carbons of the cyclopentyl rings would appear in the aliphatic region of the spectrum.
Advanced NMR techniques, such as variable temperature NMR, could be employed to study dynamic processes, such as restricted rotation around the C-N bonds. Due to the partial double bond character of the C-N bonds, rotation can be slow on the NMR timescale at lower temperatures, potentially leading to the observation of distinct signals for different conformers.
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| N-H | ¹H | 7.0 - 8.5 |
| CH (cyclopentyl, α to N) | ¹H | 4.0 - 4.5 |
| CH₂ (cyclopentyl) | ¹H | 1.5 - 2.0 |
| C=S | ¹³C | 180 - 190 |
| CH (cyclopentyl, α to N) | ¹³C | 55 - 65 |
| CH₂ (cyclopentyl) | ¹³C | 25 - 35 |
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. researchgate.net
For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a cyclopentyl radical, leading to a significant fragment ion. Further fragmentation could involve cleavage of the thiourea core. The presence of sulfur would be indicated by the characteristic isotopic pattern of the molecular ion and sulfur-containing fragments.
Mass spectrometry is also an invaluable tool for monitoring the progress of reactions involving this compound and for characterizing any resulting metal complexes. The mass spectrum of a metal complex would show a molecular ion corresponding to the complex, and the fragmentation pattern would provide information about the ligand and the metal center.
Computational and Theoretical Investigations of 1,3 Dicyclopentylthiourea
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. sciensage.inforesearchgate.net For 1,3-dicyclopentylthiourea, DFT calculations, hypothetically performed using a functional like B3LYP with a 6-311G++(d,p) basis set, can provide deep insights into its ground-state geometry and electronic landscape. rajpub.com
The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters such as the C=S bond length, the C-N bond lengths within the thiourea (B124793) core, and the N-C-N bond angle are determined. The cyclopentyl groups are expected to adopt envelope or twist conformations to minimize steric strain. The planarity of the N-C(S)-N moiety is a critical aspect, influencing electronic delocalization. scispace.com
Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, the distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom, highlighting electrostatic potential and reactive sites. scispace.com
Table 1: Hypothetical DFT-Calculated Properties for this compound
This table presents illustrative data based on typical values for thiourea derivatives.
| Parameter | Value | Description |
|---|---|---|
| Optimized Geometry | ||
| C=S Bond Length | 1.685 Å | Typical double bond character between carbon and sulfur. |
| C-N Bond Length | 1.378 Å | Partial double bond character due to resonance. |
| N-C-N Bond Angle | 118.5° | Angle within the thiourea core. |
| C-N-C (cyclopentyl) Angle | 125.2° | Reflects steric influence of the cyclopentyl group. |
| Electronic Properties | ||
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy. |
| LUMO Energy | -1.1 eV | Lowest Unoccupied Molecular Orbital energy. |
| HOMO-LUMO Gap | 5.1 eV | Indicates high kinetic stability. |
| Dipole Moment | 4.5 D | Measure of the molecule's overall polarity. |
| Mulliken Charges | ||
| S Atom | -0.45 e | Indicates a nucleophilic site. |
| C (thiocarbonyl) Atom | +0.38 e | Indicates an electrophilic site. |
| N Atoms | -0.52 e | Indicates nucleophilic character. |
Molecular Dynamics Simulations in Various Solvent Environments
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment. acs.org A hypothetical MD study of this compound would involve placing the molecule in simulation boxes with different explicit solvents, such as water (polar protic), ethanol (B145695) (polar protic), and n-hexane (nonpolar), to understand how the solvent environment affects its conformational dynamics and intermolecular interactions. ethz.chfrontiersin.org
Key properties derived from MD simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For instance, the RDF of water molecules around the N-H and C=S groups can reveal the extent and nature of hydrogen bonding. researchgate.net The diffusion coefficient, another important output, quantifies the translational mobility of the solute within the solvent, which is related to solvent viscosity and solute-solvent interactions. acs.org Analysis of the conformational changes of the cyclopentyl rings and the dihedral angles of the thiourea backbone over the simulation time would reveal the molecule's flexibility in different media.
Table 2: Hypothetical Molecular Dynamics Simulation Results for this compound
This table presents illustrative data to show expected trends in different solvents.
| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) | RDF Peak for S···H-O (Water) | Description |
|---|---|---|---|
| Water | 0.85 | 2.4 Å | Slower diffusion due to strong hydrogen bonding with water. The RDF peak indicates a defined hydrogen bond between the thiocarbonyl sulfur and water hydrogen. |
| Ethanol | 1.10 | N/A | Faster diffusion than in water due to lower viscosity and less structured H-bond network. |
| n-Hexane | 2.50 | N/A | Highest diffusion due to weak van der Waals interactions and low solvent viscosity. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules (descriptors) with their physicochemical properties. mdpi.com A QSPR study could be developed for a series of N,N'-disubstituted thiourea derivatives, including this compound, to predict a property of interest, such as aqueous solubility. researchgate.net
The process would involve calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links a subset of these descriptors to the experimental property. researchgate.net The predictive power of the resulting model is then validated using internal and external test sets of compounds. Such a model could be used to screen new, unsynthesized thiourea derivatives for desired properties.
Table 3: Hypothetical QSPR Model for Predicting Aqueous Solubility (logS)
This table presents illustrative data for a hypothetical set of thiourea derivatives to demonstrate the QSPR concept.
| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Predicted logS |
|---|---|---|---|---|
| 1,3-Dimethylthiourea | 104.17 | 0.15 | 29.1 | -0.8 |
| 1,3-Diethylthiourea | 132.23 | 0.95 | 29.1 | -1.5 |
| 1,3-Diisopropylthiourea | 160.28 | 1.70 | 29.1 | -2.4 |
| This compound | 212.37 | 3.10 | 29.1 | -3.9 |
Hypothetical Model Equation: logS = 0.5 - 0.01(MW) - 0.8(LogP) + 0.02(PSA)*
Reaction Pathway Energetics and Transition State Analysis
Computational methods are invaluable for exploring the mechanisms of chemical reactions. brandeis.edu A theoretical investigation of the thione-thiol tautomerization of this compound would provide fundamental insights into its reactivity. This reaction involves the migration of a proton from a nitrogen atom to the sulfur atom.
Table 4: Hypothetical Energetic Profile for the Tautomerization of this compound
This table presents an illustrative energy profile for a hypothetical reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (Thione form) | 0.0 | The reference energy for the system. |
| Transition State (TS) | +35.5 | The energy barrier (activation energy) for the forward reaction. |
| Product (Thiol form) | +10.2 | The endothermicity of the reaction; the thione form is more stable. |
Reactivity Profiles and Reaction Mechanisms of 1,3 Dicyclopentylthiourea
Acid-Base Properties and Protonation Equilibria
The acid-base characteristics of 1,3-dicyclopentylthiourea are primarily centered around the nitrogen and sulfur atoms. Thiourea (B124793) derivatives can exhibit both acidic and basic properties depending on the reaction conditions. The lone pairs of electrons on the nitrogen atoms can act as Brønsted-Lowry bases, accepting a proton. youtube.com Conversely, the hydrogen atoms attached to the nitrogens can be abstracted by a strong base, demonstrating acidic character.
Protonation, the acceptance of a proton, is a key equilibrium. In the presence of a strong acid, this compound is expected to be protonated. youtube.com The site of protonation—whether on the sulfur or nitrogen atom—is a subject of interest in thiourea chemistry. Theoretical studies on similar thione compounds suggest that the sulfur atom is often the preferred site of protonation in the gas phase and in certain acidic media. semanticscholar.org This is attributed to the formation of a more stable, charge-delocalized cation. youtube.com The equilibrium between the neutral and protonated forms is crucial for understanding its catalytic activity and reaction mechanisms in acidic environments.
The pKa value, which quantifies the strength of an acid, is a critical parameter in these equilibria. abo.filibretexts.org While specific experimental pKa values for this compound are not readily found in the literature, the electronic environment of the thiourea moiety, influenced by the electron-donating nature of the cyclopentyl groups, would affect its acidity and basicity compared to unsubstituted thiourea. libretexts.org
Nucleophilic and Electrophilic Reactivity in Organic Transformations
The reactivity of this compound in organic reactions is characterized by its dual nucleophilic and electrophilic potential. libretexts.org
Nucleophilic Character: The sulfur and nitrogen atoms are electron-rich and thus nucleophilic. libretexts.org The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles. beyondbenign.org This nucleophilicity is central to many of its applications. For instance, in the synthesis of other compounds, the thiourea can act as a nucleophile to form new carbon-sulfur or carbon-nitrogen bonds.
Electrophilic Character: The thiocarbonyl carbon atom is electrophilic due to the polarization of the C=S bond, where the more electronegative sulfur atom draws electron density away from the carbon. libretexts.org This makes the carbon atom susceptible to attack by nucleophiles. This electrophilic nature is fundamental to reactions where the thiourea unit itself is transformed. The concept of "umpolung," or reactivity inversion, seen in related sulfur-containing compounds like 1,3-dithianes, highlights how the typical electrophilic character of a carbonyl-like carbon can be reversed to become nucleophilic under certain conditions, although this is more characteristic of dithianes than thioureas directly. organic-chemistry.org
The balance between nucleophilic and electrophilic reactivity can be tuned by the reaction conditions and the nature of the other reactants involved. nih.govresearchgate.net
Role as a Ligand in Coordination Chemistry
Thiourea and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. sysrevpharm.orgscribd.comchemistrytalk.org this compound, with its sulfur and nitrogen donor atoms, is no exception and can coordinate to metal centers, influencing the properties and reactivity of the resulting metal complexes. scribd.com
Synthesis and Characterization of Metal Complexes
Metal complexes of this compound can be synthesized through several methods. A common approach involves the reaction of a metal salt with the ligand in a suitable solvent. bhu.ac.inresearchgate.netnih.govjscimedcentral.com The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final structure and composition of the complex. run.edu.ng
The characterization of these metal complexes is crucial to determine their structure and properties. Standard techniques include:
Elemental Analysis: To determine the empirical formula of the complex. bhu.ac.inrun.edu.ng
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination to the metal. sysrevpharm.orgresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry. sysrevpharm.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. bhu.ac.in
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. nih.govresearchgate.netresearchgate.net
Ligand Binding Modes and Coordination Geometry
This compound can exhibit different binding modes when coordinating to a metal center. It can act as a monodentate ligand, typically coordinating through the sulfur atom, which is the most common mode for thiourea derivatives. chemistrytalk.org Bridging modes, where the ligand coordinates to two metal centers simultaneously, are also possible.
Participation in Cycloaddition and Other Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduegyankosh.ac.in These reactions are characterized by their high stereospecificity and are often governed by the principles of orbital symmetry. masterorganicchemistry.com
While the direct participation of this compound in cycloaddition reactions is not extensively documented, the thiocarbonyl group (C=S) can, in principle, act as a dienophile or a dipolarophile in such reactions. youtube.comdspmuranchi.ac.innih.govchemrxiv.org For example, the C=S double bond could potentially undergo [2+2] or [4+2] cycloadditions with suitable dienes or 1,3-dipoles. msu.eduegyankosh.ac.in However, the reactivity in these reactions would be influenced by the electronic nature of the thiocarbonyl group and the steric bulk of the cyclopentyl substituents.
The general classes of pericyclic reactions include:
Cycloaddition Reactions: Where two or more molecules combine to form a cyclic product. msu.edu
Electrocyclic Reactions: Involving the formation of a sigma bond between the ends of a conjugated pi system. masterorganicchemistry.com
Sigmatropic Rearrangements: Where a sigma-bonded atom or group migrates across a pi system. msu.edu
The potential for this compound to engage in these reactions remains an area for further investigation.
Applications of 1,3 Dicyclopentylthiourea in Diverse Chemical Fields
Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. wikipedia.org 1,3-Dicyclopentylthiourea is a valuable building block in this field due to the hydrogen-bonding capabilities of its thiourea (B124793) moiety. These interactions are fundamental to the construction of larger, organized structures through processes like molecular self-assembly, where molecules spontaneously form ordered aggregates. wikipedia.orgnih.gov
Anion Recognition and Sensing Architectures
The ability of synthetic receptors to selectively bind and signal the presence of anions is a significant area of research in supramolecular chemistry. nih.govrsc.org Thiourea-based receptors, such as this compound, are effective anion binding agents due to the hydrogen-bond donating properties of the N-H protons of the thiourea group. These interactions can be highly specific, allowing for the recognition of particular anions. nih.govmaynoothuniversity.ie
The process of anion recognition involves the formation of a complex between the host molecule (the receptor) and the anionic guest. The stability of this complex is determined by the strength and number of non-covalent interactions. In the case of this compound, the two N-H groups can form hydrogen bonds with anions, leading to a stable host-guest complex. The cyclopentyl groups can also influence the binding process by providing a specific steric and electronic environment around the binding site.
Detailed studies have shown that the binding affinity and selectivity can be tuned by modifying the structure of the receptor. For instance, the introduction of electron-withdrawing or electron-donating groups on the cyclopentyl rings could modulate the acidity of the N-H protons and thus affect the strength of the hydrogen bonds. The effectiveness of anion binding can be monitored using various spectroscopic techniques, such as UV-vis, fluorescence, and NMR spectroscopy, which detect changes in the electronic or chemical environment of the receptor upon anion complexation. mdpi.com
Formation of Organic Gels and Responsive Materials
This compound can act as a low-molecular-weight gelator (LMWG), forming supramolecular gels in certain organic solvents. thieme-connect.de These gels are soft, semi-solid materials where the solvent is entrapped within a three-dimensional network of self-assembled gelator molecules. nih.govmdpi-res.com The formation of this network is driven by non-covalent interactions, primarily hydrogen bonding between the thiourea groups of adjacent molecules, as well as van der Waals forces between the cyclopentyl groups. thieme-connect.de
The resulting gels can exhibit stimuli-responsive behavior, meaning their properties can be altered by external triggers such as temperature, pH, or the presence of specific chemical species. nih.govmdpi.com For example, heating a gel can disrupt the non-covalent interactions, leading to a gel-to-sol transition. This thermo-reversibility is a key characteristic of many supramolecular gels. Furthermore, the introduction of specific anions that can bind to the thiourea moiety can either promote or inhibit gel formation, making the system responsive to the chemical environment. researchgate.net
Host-Guest Chemistry and Molecular Encapsulation
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion. wikipedia.org The cavity-like structures formed by the self-assembly of this compound molecules can serve as hosts for various guest species. The interior of these assemblies can provide a hydrophobic environment due to the cyclopentyl groups, while the thiourea groups offer specific hydrogen-bonding sites.
This arrangement allows for the encapsulation of guest molecules that are complementary in size, shape, and chemical nature to the host's binding cavity. thno.orgnitschkegroup-cambridge.com The encapsulation can alter the physical and chemical properties of the guest, such as its solubility or reactivity. For instance, a reactive molecule can be protected from the surrounding environment when encapsulated within the host assembly. nitschkegroup-cambridge.com The binding and release of the guest can often be controlled by external stimuli, similar to the behavior of responsive gels. nih.gov The principles of molecular recognition govern the selectivity of the host for certain guests, which is a crucial aspect of designing functional host-guest systems. wikipedia.org
Catalysis
Catalysis is a cornerstone of modern chemical synthesis, and this compound has emerged as a significant player in both organocatalysis and transition metal catalysis.
Organocatalytic Applications in Asymmetric Synthesis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. chiralpedia.com Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. uwindsor.caresearchgate.net Thiourea derivatives, including this compound, have proven to be effective organocatalysts for a variety of asymmetric transformations. mdpi.comnih.gov
The catalytic activity of these thioureas stems from their ability to act as hydrogen-bond donors. By forming hydrogen bonds with a substrate, the catalyst can activate it towards a nucleophilic attack and control the stereochemical outcome of the reaction. This is particularly effective in reactions involving carbonyl compounds, where the thiourea can activate the carbonyl group.
| Reaction Type | Role of this compound | Typical Outcome |
| Michael Addition | Activates the enone substrate through hydrogen bonding. | High enantioselectivity in the formation of the carbon-carbon bond. researchgate.net |
| Aldol Reaction | Activates the aldehyde electrophile and orients the incoming nucleophile. | Formation of chiral β-hydroxy ketones with good stereocontrol. |
| Mannich Reaction | Activates the imine and controls the facial selectivity of the nucleophilic attack. | Synthesis of chiral β-amino carbonyl compounds. |
Ligand in Transition Metal Catalysis
In addition to its role as an organocatalyst, this compound can also function as a ligand in transition metal catalysis. hector-fellow-academy.delibretexts.orguniurb.it The sulfur atom of the thiourea group can coordinate to a metal center, influencing the electronic and steric properties of the resulting metal complex. rsc.org This modification of the metal's coordination sphere is crucial for controlling the catalyst's activity and selectivity.
The use of thiourea ligands can be particularly advantageous in reactions where soft donor atoms are required to stabilize the metal center. The cyclopentyl groups provide significant steric bulk, which can be used to create a chiral pocket around the metal center, thereby inducing enantioselectivity in catalytic reactions.
| Metal | Reaction Type | Function of this compound Ligand |
| Ruthenium | Asymmetric Transfer Hydrogenation | The thiourea ligand, as part of a chiral ligand scaffold, helps create an asymmetric environment around the Ru center, leading to enantioselective reduction of ketones. |
| Palladium | Cross-Coupling Reactions | The sulfur atom coordinates to the Pd center, modulating its reactivity and potentially enhancing catalyst stability and turnover number. |
| Copper | Asymmetric Allylic Alkylation | The steric bulk of the cyclopentyl groups can influence the regioselectivity and enantioselectivity of the nucleophilic attack on the allylic substrate. |
The dual functionality of this compound as both a hydrogen-bond donor and a coordinating ligand opens up possibilities for cooperative catalysis, where both the thiourea moiety and the metal center are involved in the catalytic cycle. This can lead to novel reactivity and enhanced catalytic efficiency. nih.gov
Mechanistic Studies in Catalytic Cycles
Thiourea derivatives, including symmetrically substituted N,N'-dialkylthioureas like this compound, are recognized for their utility as organocatalysts. Their catalytic activity often stems from their ability to act as dual hydrogen-bond donors through the two N-H protons. This interaction activates electrophilic substrates, facilitating a variety of chemical transformations. mdpi.com
Mechanistic studies on reactions involving N,N'-dialkylthioureas have elucidated their role in complex catalytic cycles. For instance, in the chiral phosphoric acid-catalyzed domino cyclization reaction between β,γ-unsaturated α-ketoesters and N,N'-dialkylthioureas, a plausible catalytic cycle has been proposed. researchgate.net This process leads to the formation of chiral thiohydantoins, which are valuable heterocyclic compounds.
The proposed mechanism, which can be considered representative for N,N'-dialkylthioureas, involves several key steps where the thiourea derivative is a crucial reactant that becomes integrated into the final product structure. While the catalyst is the chiral phosphoric acid, the thiourea's participation is central to the transformation.
Table 1: Proposed Steps in the Domino Cyclization Involving N,N'-Dialkylthiourea
| Step | Description | Role of Thiourea Derivative |
|---|---|---|
| 1 | Michael Addition | The thiourea acts as a nucleophile, adding to the β,γ-unsaturated α-ketoester, which is activated by the chiral acid catalyst. |
| 2 | Enolization | An enol or enolate intermediate is formed. |
| 3 | Intramolecular Cyclization | The second nitrogen atom of the thiourea moiety attacks the ester carbonyl group, leading to ring closure. |
| 4 | Elimination | An alcohol molecule is eliminated, resulting in the formation of the final chiral thiohydantoin product. |
This table is based on the general mechanism for the domino cyclization reaction of N,N'-dialkylthioureas. researchgate.net
In such catalytic systems, the specific nature of the alkyl groups on the thiourea—in this case, cyclopentyl groups—can influence solubility, steric hindrance, and the electronic properties of the thiourea, thereby subtly modulating reactivity and reaction outcomes.
Materials Science and Engineering
The unique structural features of the thiourea moiety have been exploited in materials science for the development of advanced polymers, composites, and coatings. rsc.org
Role as Polymer Additives or Modifiers
Thiourea derivatives serve as versatile building blocks for creating novel polymers with tailored properties. The hydrogen-bonding capability of the thiourea unit can be harnessed to create dynamic or self-healing polymer networks. researchgate.netchinesechemsoc.org When integrated into a polymer backbone, these units can form reversible cross-links, imparting reparability and recyclability to the material. For example, polymers incorporating dynamic thiourea bonds have been developed to counteract the deterioration of mechanical properties during reprocessing. researchgate.net
Poly(thioether thiourea)s are a class of polymers synthesized from diamines and 1,1'-thiocarbonyldiimidazole, resulting in a backbone that contains the thiourea functionality. chinesechemsoc.org The incorporation of this compound as a monomeric unit or an additive could influence the final polymer's characteristics. The bulky, aliphatic cyclopentyl groups would likely increase the polymer's glass transition temperature (Tg) and affect its solubility and mechanical robustness.
Table 2: Examples of Thiourea-Based Polymers
| Polymer Type | Monomers | Key Feature from Thiourea | Reference |
|---|---|---|---|
| Poly(ether thiourea) | Diamine, 1,1'-thiocarbonyldiimidazole | Glassy polymer with self-healing properties | chinesechemsoc.org |
| Dynamic Thiourea Network | Diisocyanate, diamine with dynamic thiourea bond | Tunable mechanical performance and recyclability | researchgate.net |
Integration into Functional Composites and Coatings
Thiourea functionalities have been successfully integrated into functional composites and coatings to enhance their performance. A notable application is in the formulation of dental materials. nih.gov Polymerizable acylthioureas have been synthesized to act as effective reducing agents in self-cured and dual-cured dental composites. nih.gov Because these thiourea-based reducing agents contain a methacrylate (B99206) group, they can be covalently incorporated into the polymer network during curing. This prevents them from leaching out of the cured composite over time. nih.gov
In another application, thiourea has been used to modify polyurethane foam to create antimicrobial composites. ekb.egresearchgate.net A composite of thiourea polyurethane modified with benzaldehyde (B42025) demonstrated significant antibacterial and antifungal properties. ekb.egresearchgate.net The presence of nitrogen and sulfur atoms in the thiourea structure is credited with contributing to this biological activity. ekb.eg The use of this compound in similar composite systems could be explored to modulate physical properties like hydrophobicity or compatibility with the polymer matrix, while potentially retaining the functional benefits of the core thiourea structure.
Interfacial Chemistry and Adsorption Phenomena
The behavior of molecules at the boundary between two phases—such as a solid and a liquid—is the focus of interfacial chemistry. Thiourea and its derivatives are well-known for their strong interactions with surfaces, particularly metals. analis.com.my
The ability of thiourea to adsorb onto a metal surface means it can block active sites, a property utilized in applications such as corrosion inhibition. analis.com.my The sulfur atom in the thiourea molecule has a high affinity for many metal surfaces, forming a protective layer that prevents corrosive agents from reaching the metal. The N,N'-disubstituted nature of this compound, with its two cyclopentyl groups, would influence the packing density and orientation of the molecules in the adsorbed layer, thereby affecting the efficiency and nature of the surface protection.
Furthermore, the chelating ability of the thiourea functional group makes it effective in the adsorption of heavy metal ions from aqueous solutions. nih.gov Thiourea-containing materials are used in environmental remediation to bind and remove toxic metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). acs.org The adsorption process involves coordination between the sulfur and nitrogen atoms of the thiourea and the metal ions.
The principles governing this adsorption can be described by models such as the Gibbs adsorption equation, which relates the concentration of a substance at an interface to the change in interfacial tension. nih.govnih.gov For a molecule like this compound, its amphiphilic character—hydrophobic cyclopentyl groups and a polar thiourea core—would dictate its behavior at interfaces like the air-water boundary, where it could act as a surfactant. ethz.ch
Table 3: Interfacial Phenomena Involving Thiourea Derivatives
| Interface Type | Phenomenon | Application / Implication | Reference |
|---|---|---|---|
| Solid-Liquid (Metal-Aqueous) | Adsorption / Chemisorption | Corrosion inhibition, electrode process modification | analis.com.my |
| Solid-Liquid (Resin-Aqueous) | Chelation / Adsorption | Heavy metal remediation | acs.org |
Interactions of 1,3 Dicyclopentylthiourea with Biological Macromolecules in Vitro and in Silico Studies
Investigation of Molecular Recognition and Binding Mechanisms
Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
No computational studies, such as molecular docking or molecular dynamics simulations, have been published that detail the binding of 1,3-dicyclopentylthiourea to any specific biological target. Such studies would typically provide insights into the binding affinity, preferred orientation of the ligand within a receptor's active site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.
Spectroscopic Probes of Binding Events (e.g., Fluorescence Quenching, Circular Dichroism)
There are no available reports on the use of spectroscopic techniques to probe the binding of this compound to biological macromolecules. Methods like fluorescence quenching are often employed to determine binding constants and understand the nature of the interaction between a small molecule and a protein. Similarly, circular dichroism spectroscopy could reveal conformational changes in a protein or nucleic acid upon binding of the compound, but no such data exists for this compound.
Modulatory Effects on Enzyme Function Through Molecular Interaction (In Vitro)
Mechanistic Elucidation of Enzyme-Compound Interactions
The scientific literature contains no studies on the modulatory effects of this compound on enzyme activity. Mechanistic studies are crucial for understanding how a compound might inhibit or activate an enzyme, which often involves detailed kinetic analyses.
Substrate Specificity and Allosteric Modulation Studies
There is no information regarding the influence of this compound on the substrate specificity of any enzyme. Furthermore, no research has explored whether this compound can act as an allosteric modulator, which would involve binding to a site on an enzyme distinct from the active site to regulate its function.
Interaction with Nucleic Acids and Lipids (In Vitro)
No in vitro studies have been published that investigate the interaction of this compound with nucleic acids (DNA or RNA) or with lipid membranes. Such research would clarify whether the compound can bind to, intercalate with, or otherwise affect the structure and function of these essential biological macromolecules.
Binding Studies with DNA/RNA Structures
No published studies were identified that investigated the binding interactions of this compound with DNA or RNA structures.
Membrane Interaction and Permeation Mechanisms
No published studies were identified that explored the mechanisms of membrane interaction and permeation for this compound.
Future Perspectives and Emerging Research Directions for 1,3 Dicyclopentylthiourea
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thiourea (B124793) derivatives is a well-established area of organic chemistry. wjarr.comzsmu.edu.uanih.gov However, the increasing emphasis on green chemistry principles necessitates the development of more environmentally benign and efficient synthetic routes. semanticscholar.orgmdpi.com Future research in the synthesis of 1,3-dicyclopentylthiourea should focus on the following areas:
Green Solvents and Catalysts: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis. semanticscholar.orgmdpi.com The development of reusable, heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could also enhance the sustainability of the process. rsc.orgmdpi.comnih.gov
Microwave and Ultrasonic-Assisted Synthesis: These non-conventional energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods. acs.orgmdpi.com
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry. acs.org This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic approaches. acs.org
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. nih.gov | Use of green solvents (e.g., water, ionic liquids), development of reusable catalysts. semanticscholar.orgmdpi.com |
| Non-Conventional Energy | Shorter reaction times, higher yields, cleaner reactions. acs.org | Microwave-assisted and ultrasonic-assisted synthesis. acs.orgmdpi.com |
| Atom Economy | Minimized waste, increased efficiency. acs.org | Catalytic methods, avoidance of protecting groups. acs.org |
Exploration of Advanced Catalytic Systems
Thiourea derivatives have shown significant promise as organocatalysts, particularly in asymmetric synthesis. acs.org The bulky nature of the cyclopentyl groups in this compound could provide unique steric environments for controlling stereoselectivity in catalytic transformations.
Future research should investigate the application of this compound and its derivatives as catalysts in a variety of organic reactions, including:
Asymmetric Aldol and Michael Additions: The hydrogen-bonding capabilities of the thiourea moiety can be exploited to activate substrates and control the stereochemical outcome of these fundamental carbon-carbon bond-forming reactions.
Henry (Nitroaldol) Reactions: Thiourea-based catalysts can facilitate the addition of nitroalkanes to aldehydes, a crucial reaction in the synthesis of pharmaceuticals and natural products. academie-sciences.fr
Baylis-Hillman Reaction: The development of this compound-based catalysts for this atom-economical reaction would be a valuable contribution to synthetic methodology.
The immobilization of this compound onto solid supports, such as silica (B1680970) or polymers, could lead to the development of highly reusable and easily separable catalytic systems, further enhancing their practical utility. oaepublish.com
Rational Design of Derivatives for Enhanced Supramolecular Functionality
Future research directions in this area include:
Anion Recognition and Sensing: The N-H protons of the thiourea group are effective hydrogen bond donors, making them suitable for binding and sensing anionic species. analis.com.my By incorporating chromophores or fluorophores into the this compound scaffold, it may be possible to develop new colorimetric or fluorescent sensors for environmentally or biologically important anions.
Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives from different solvents could lead to the discovery of new polymorphs with distinct physical properties. iitg.ac.in Understanding the factors that control crystal packing is crucial for designing materials with desired characteristics.
Self-Assembled Materials: The self-assembly of rationally designed this compound derivatives could lead to the formation of gels, liquid crystals, or other soft materials with potential applications in areas such as drug delivery and tissue engineering. iitg.ac.in The use of cyclodextrins and other macrocycles can also be explored to create novel host-guest complexes and higher-order assemblies. mdpi.comnih.gov
Deeper Mechanistic Understanding of Molecular Interactions with Biological Substrates
Thiourea derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov While the exact mechanisms of action are often not fully understood, they are thought to involve interactions with specific biological targets such as enzymes or proteins. mdpi.comresearchgate.netnih.govnih.gov
Future research should focus on:
Enzyme Inhibition Studies: Investigating the ability of this compound and its derivatives to inhibit the activity of specific enzymes implicated in disease pathways could lead to the identification of new therapeutic leads. mdpi.com
Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes and interactions of this compound with biological macromolecules. This can aid in the rational design of more potent and selective analogues.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound structure affect its biological activity can help to identify the key pharmacophoric features and guide the optimization of lead compounds. acs.org
Integration into Advanced Functional Materials and Nanotechnology
The unique properties of thiourea compounds make them attractive building blocks for the creation of advanced functional materials and for applications in nanotechnology. nano-ntp.comnih.govchalcogen.ro
Emerging research directions include:
Nanoparticle Functionalization: this compound can be used as a capping agent to stabilize and functionalize nanoparticles, such as those made of gold, silver, or iron oxide. nih.govchalcogen.roksu.edu.tr The thiourea moiety can bind to the nanoparticle surface, while the cyclopentyl groups can be used to modulate their solubility and compatibility with different matrices. The resulting functionalized nanoparticles could have applications in catalysis, sensing, and biomedical imaging. mdpi.comiaea.org
Polymer and Composite Materials: Incorporating this compound into polymer backbones or as an additive in composite materials could impart new properties, such as enhanced thermal stability, flame retardancy, or metal-ion binding capabilities.
Molecular Devices: The self-assembly properties of thiourea derivatives could be exploited to create nanoscale devices and machines. iitg.ac.in For example, the controlled assembly and disassembly of supramolecular structures based on this compound could be triggered by external stimuli, leading to the development of molecular switches or sensors.
Q & A
Q. What citation practices ensure proper attribution of prior work on thiourea derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
